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Compound of Interest

Compound Name: Carbetocin acetate

Cat. No.: B15604704

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carbetocin acetate, a long-acting
synthetic analogue of the human neuropeptide hormone oxytocin. Primarily utilized in obstetric
medicine to prevent postpartum hemorrhage, its distinct chemical structure imparts a longer
half-life and greater stability compared to endogenous oxytocin. This document details its
chemical properties, a common synthesis pathway via solid-phase peptide synthesis, and its
mechanism of action through the oxytocin receptor signaling cascade.

Chemical Structure and Properties of Carbetocin
Acetate

Carbetocin is a nonapeptide, structurally similar to oxytocin, with key modifications that
enhance its pharmacokinetic profile. The primary modifications include the methylation of the
tyrosine residue at position 2 and the replacement of the disulfide bridge with a stable thioether
bond. This "carba-1" modification significantly increases its resistance to enzymatic
degradation.

The chemical name for the active moiety is N-(4-mercapto-1-oxobutyl)-O-methyl-L-tyrosyl-L-
isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-glycinamide, cyclic (1 - 5)-
thioether. It is typically supplied as an acetate salt.
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Visualizing the Chemical Structure

Carbetocin Acetate Structure

Thioether Bridge
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A simplified representation of the Carbetocin peptide sequence and its characteristic thioether
bridge.

Quantitative Chemical Data

The following table summarizes the key chemical and pharmacological properties of
carbetocin.
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Property

Value

Reference(s)

Molecular Formula

C45H69N11012S (Carbetocin)
C47H73N11014S (Carbetocin
Acetate)

[1]2]

988.16 g/mol (Free Base)

Molecular Weight [1112]
1048.22 g/mol (Acetate Salt)
37025-55-1 (Free Base)

CAS Number [1112]
1631754-28-3 (Acetate Salt)

Purity (Typical) >95% (HPLC) [1]

Solubility (25°C)

Water: 10 mg/mL DMSO: >100
mg/mL

Receptor Binding Affinity (Ki)

Oxytocin Receptor (OTR): 7.1
nM[1] Vasopressin Vl1a
Receptor (V1aR): 7.24 nM[3]
Vasopressin V2 Receptor
(V2R): 61.3 nM[3]

[1]3]

Functional Potency (EC50)

OTR Gq Activation: 48.0 - 48.8
nM[3][4]

[3]4]

Synthesis Pathway: Solid-Phase Peptide Synthesis

(SPPS)

The most common and efficient method for synthesizing carbetocin is the

Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This

process involves the stepwise addition of protected amino acids to a growing peptide chain

anchored to an insoluble polymer resin.

Experimental Protocol: Fmoc-SPPS of Carbetocin

This protocol outlines the general steps for the manual or automated synthesis of the linear

carbetocin precursor, followed by cleavage, cyclization, and purification.

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.medchemexpress.com/Carbetocin.html
https://patents.google.com/patent/CN102796178A/en
https://www.medchemexpress.com/Carbetocin.html
https://patents.google.com/patent/CN102796178A/en
https://www.medchemexpress.com/Carbetocin.html
https://patents.google.com/patent/CN102796178A/en
https://www.medchemexpress.com/Carbetocin.html
https://www.medchemexpress.com/Carbetocin.html
https://pubmed.ncbi.nlm.nih.gov/9760035/
https://pubmed.ncbi.nlm.nih.gov/9760035/
https://www.medchemexpress.com/Carbetocin.html
https://pubmed.ncbi.nlm.nih.gov/9760035/
https://pubmed.ncbi.nlm.nih.gov/9760035/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021139/
https://pubmed.ncbi.nlm.nih.gov/9760035/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021139/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Materials:

Rink Amide AM Resin

Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-
OH, Fmoc-Asn(Trt)-OH, Fmoc-GIn(Trt)-OH, Fmoc-lle-OH, Fmoc-Tyr(Me)-OH

4-bromobutyric acid or a similar precursor for the N-terminus

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBLt)
Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5

VIv)
Cyclization reagents: Base (e.g., N-methylmorpholine or DIPEA) in DMF

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system
with a C18 column.

Methodology:

Resin Preparation: Swell the Rink Amide AM resin in DMF within a reaction vessel for
approximately 20-30 minutes.

First Amino Acid Coupling:
o Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
o Wash the resin thoroughly with DMF and DCM.

o Couple the first amino acid, Fmoc-Gly-OH, to the resin. Pre-activate the amino acid with
DIC and HOBt in DMF/DCM for several minutes before adding it to the resin. Allow the
reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test.
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e Chain Elongation (Stepwise Amino Acid Coupling):

o

Deprotection: Remove the Fmoc group from the resin-bound glycine with 20% piperidine
in DMF.

o Washing: Wash the resin extensively with DMF.

o Coupling: Couple the next protected amino acid (Fmoc-Leu-OH) using the same activation
and reaction procedure as in step 2.

o Repeat: Continue this cycle of deprotection, washing, and coupling for the remaining
amino acids in the sequence: Pro, Cys(Trt), Asn(Trt), GIn(Trt), lle, and Tyr(Me).

o N-Terminus Modification: After coupling the final amino acid (Fmoc-Tyr(Me)-OH) and
removing its Fmoc group, couple 4-bromobutyric acid to the N-terminus. This provides the
linear precursor required for the thioether cyclization.

o Cleavage and Deprotection:

o Wash the fully assembled peptide-resin with DCM and dry it.

o Treat the resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours at room
temperature. This cleaves the peptide from the resin and removes the side-chain
protecting groups (like Trt).

o Filter the resin and precipitate the linear crude peptide in cold diethyl ether.

o Cyclization (Thioether Bond Formation):

o Dissolve the linear crude peptide in a large volume of DMF.

o Add a base (e.g., N-methylmorpholine) to facilitate the intramolecular nucleophilic
substitution between the cysteine thiol and the terminal bromo group, forming the cyclic
thioether.

o Monitor the reaction by HPLC until completion (typically 4-5 hours).[5]

 Purification and Lyophilization:

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://patents.google.com/patent/CN101555272A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Purify the crude cyclized carbetocin using preparative RP-HPLC.
o Collect the fractions containing the pure product.

o Lyophilize the pure fractions to obtain carbetocin as a white powder. The product can then
be converted to the acetate salt.

Synthesis Workflow Diagram
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The solid-phase synthesis pathway for Carbetocin, from resin to purified peptide.
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Mechanism of Action and Signaling Pathway

Carbetocin exerts its physiological effects by acting as a selective agonist at oxytocin receptors
(OXTR), which are class A G-protein coupled receptors (GPCRs).[6] Unlike native oxytocin,
which can also activate vasopressin receptors, carbetocin shows high selectivity for the OXTR,
potentially acting as an antagonist at V1a and V1b receptors.[4][7]

The primary signaling cascade initiated by carbetocin binding to the OXTR in myometrial
(uterine smooth muscle) cells is the canonical Gaq pathway.

Signaling Pathway Steps:
e Receptor Binding: Carbetocin binds to the extracellular domain of the OXTR.

e Gq Protein Activation: This binding induces a conformational change in the receptor,
activating the associated heterotrimeric G-protein by promoting the exchange of GDP for
GTP on the Gaq subunit.

o PLC Activation: The activated Gaq subunit dissociates and stimulates the enzyme
phospholipase C (PLC).[6]

» Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)
into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

e Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the
sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

e Muscle Contraction: The elevated cytosolic Ca2+ concentration leads to the activation of
calmodulin and myaosin light-chain kinase, ultimately resulting in the phosphorylation of
myosin and the contraction of the uterine smooth muscle.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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